molecular formula C15H18FN3O2 B2412175 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine CAS No. 2415468-57-2

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine

Cat. No.: B2412175
CAS No.: 2415468-57-2
M. Wt: 291.326
InChI Key: KZCUEYYJKMRUTH-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a complex organic compound that features a cyclopropane ring, a piperazine ring, and a fluorinated pyridine moiety

Properties

IUPAC Name

cyclopropyl-[4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-10-8-12(16)9-17-13(10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCUEYYJKMRUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)N2CCN(CC2)C(=O)C3CC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the piperazine ring, and the incorporation of the fluorinated pyridine moiety. Common synthetic routes may involve:

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine can be compared with other similar compounds, such as:

Biological Activity

1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure

The compound features a piperazine core substituted with cyclopropanecarbonyl and a fluorinated pyridine moiety, which may influence its interaction with biological targets.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that derivatives of piperazine, similar to this compound, exhibit significant inhibitory activity against monoamine oxidase (MAO). For instance, certain piperazine derivatives have been shown to selectively inhibit MAO-B with IC50 values as low as 0.013 µM, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .

2. Cytotoxicity Studies

Cytotoxicity assessments of related compounds reveal varying degrees of toxicity against healthy cell lines. For example, one study demonstrated that certain piperazine derivatives did not exhibit significant cytotoxic effects at lower concentrations, suggesting a favorable safety profile for potential therapeutic use . The IC50 values for cytotoxicity in some derivatives were reported as 27.05 µM and 120.6 µM, indicating that modifications in structure can lead to reduced toxicity while maintaining efficacy .

3. PARP Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. One notable analog demonstrated nanomolar inhibition against PARP-1 and PARP-2, showing promise for cancer treatment, especially in BRCA-deficient tumors . This suggests that similar compounds could be explored for their PARP-inhibitory activities.

Research Findings

Study Activity Assessed Findings
MAO InhibitionPotent inhibitors with IC50 values ≤ 0.039 µM; selective for MAO-B.
PARP InhibitionNanomolar inhibition against PARP-1 and PARP-2; potential for cancer therapy.
CytotoxicityIC50 values of 27.05 µM and 120.6 µM; lower toxicity observed in healthy cells.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

  • Neurodegenerative Disorders : Compounds exhibiting MAO-B inhibition have been linked to improved cognitive function in animal models of Alzheimer's disease.
  • Cancer Therapy : Analogous compounds have shown efficacy in preclinical models of breast cancer by inhibiting PARP activity, leading to reduced tumor growth.

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